Cyclotrisilazane, nonamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotrisilazane, nonamethyl- is a chemical compound with the formula C₉H₂₇N₃Si₃. It is a cyclic compound consisting of a six-membered ring with alternating silicon and nitrogen atoms, each silicon atom bonded to three methyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Cyclotrisilazane, nonamethyl- can be synthesized through several methods. One common synthetic route involves the reaction of primary amines with dihalogenosilanes. For example, reacting dimethyldichlorosilane with ammonia can yield cyclotrisilazane derivatives . Another method involves the pyrolysis of boron-modified cyclotrisilazane, where boric acid reacts with 1,3,5-trimethyl-1’,3’,5’-trivinylcyclotrisilazane . Industrial production methods often utilize chemical vapor deposition (CVD) techniques, where controlled pulses of the precursor are combined with a continuous ammonia plasma to deposit thin films of silicon nitride .
Chemical Reactions Analysis
Cyclotrisilazane, nonamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonia, halogenosilanes, and boric acid. For instance, the reaction with ammonia plasma in a CVD process can produce silicon nitride films . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include silicon-nitrogen compounds and derivatives of cyclotrisilazane .
Scientific Research Applications
Cyclotrisilazane, nonamethyl- has numerous scientific research applications. In chemistry, it is used as a precursor for the deposition of silicon nitride films, which are essential in semiconductor and photovoltaic industries . In biology and medicine, silicon nitride films derived from cyclotrisilazane are used for their biocompatibility and chemical stability, making them suitable for medical implants and devices . Additionally, this compound is used in the production of advanced ceramics and as a matrix for biological and biochemical materials .
Mechanism of Action
The mechanism of action of cyclotrisilazane, nonamethyl- primarily involves its ability to form stable silicon-nitrogen bonds. These bonds are crucial for the deposition of silicon nitride films in CVD processes. The molecular targets and pathways involved include the interaction of the compound with ammonia plasma, leading to the formation of silicon-nitrogen networks .
Comparison with Similar Compounds
Cyclotrisilazane, nonamethyl- can be compared with other similar compounds such as cyclotetrasilazane and other cyclic silicon-nitrogen compounds. Cyclotetrasilazane, for example, has an eight-membered ring structure, while cyclotrisilazane has a six-membered ring . The unique stability and high vapor pressure of cyclotrisilazane, nonamethyl- make it particularly suitable for CVD applications, whereas other similar compounds may not offer the same level of performance . Other similar compounds include various derivatives of cyclotrisilazane, which differ in their substituents and specific applications .
Properties
CAS No. |
1080-38-2 |
---|---|
Molecular Formula |
C9H27N3Si3 |
Molecular Weight |
261.59 g/mol |
IUPAC Name |
1,2,2,3,4,4,5,6,6-nonamethyl-1,3,5,2,4,6-triazatrisilinane |
InChI |
InChI=1S/C9H27N3Si3/c1-10-13(4,5)11(2)15(8,9)12(3)14(10,6)7/h1-9H3 |
InChI Key |
URHHAGHAZJAHSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1[Si](N([Si](N([Si]1(C)C)C)(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.